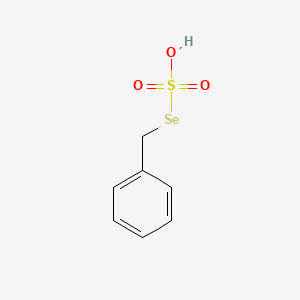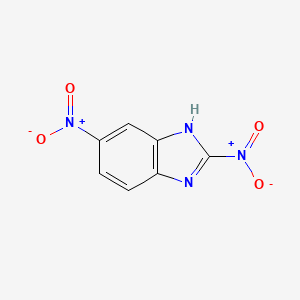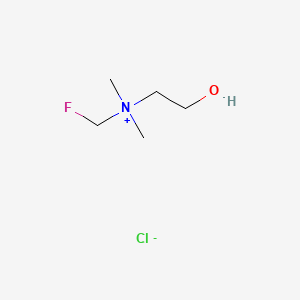
氟胆碱
描述
Fluorocholine, also known as Fluorocholine, is a useful research compound. Its molecular formula is C5H13ClFNO and its molecular weight is 157.61 g/mol. The purity is usually 95%.
The exact mass of the compound Fluorocholine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 720948. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Fluorocholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluorocholine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
诊断骨骼肌萎缩
氟胆碱,特别是 18F-氟胆碱 (18F-FCH),已被探索作为诊断骨骼肌萎缩的工具。 它用于 PET/CT 成像来跟踪肌肉中胆碱水平的变化,这对于诊断诸如肌少症之类的疾病至关重要 .
前列腺癌检测
18F-氟胆碱: 用于正电子发射断层扫描 (PET) 检测转移性前列腺癌。 它通过靶向胆碱摄取来帮助识别癌组织,而癌细胞中的胆碱摄取通常更高 .
脑肿瘤和肝细胞癌成像
除了前列腺癌外,18F-氟胆碱 PET 成像还应用于脑肿瘤和肝细胞癌的复发检测,为监测这些疾病提供了一种无创方法 .
临床应用的自动化生产
18F-氟胆碱 的生产已针对在 cGMP 条件下实现高产、全自动化生产进行了优化。 这项进步对临床应用意义重大,可确保这种诊断剂的供应稳定可靠 .
前列腺癌生化复发的比较研究
18F-氟胆碱: 已与其他 PET 成像剂(如 18F-PSMA)进行了比较,以用于患有前列腺癌生化复发 (BCR) 的患者。 这些研究对于提高癌症检测和监测的准确性至关重要 .
肌肉骨骼疾病研究
氟胆碱 PET 成像是对肌肉骨骼疾病的诊断和管理进行的持续研究的一部分。 它有助于了解疾病机制和开发新疗法 .
未来方向
Emerging PET imaging techniques, such as 18F-Fluorocholine, have the potential to reinvent parathyroid imaging . PET/MRI may be particularly well suited to parathyroid imaging, where available, because of the ability to perform dynamic contrast-enhanced imaging and co-registered 18F-Fluorocholine PET imaging simultaneously with low radiation dose to the thyroid .
作用机制
Target of Action
Fluorocholine (FCH) is a radiopharmaceutical that is primarily used in PET scans of the prostate . The primary targets of FCH are prostate cancer cells . The compound binds to these cells, allowing for their visualization during PET scans .
Mode of Action
The mode of action of FCH involves its uptake and metabolism by tumor cells . The backbones of cell membranes are made of phospholipid bilayers, of which the major component is phosphatidylcholine . The cell membranes are duplicated at the same rate as the rate of cell duplication . This allows FCH to be incorporated into the cell membrane, making it possible to visualize the cells during a PET scan .
Biochemical Pathways
It is known that fch mimics choline uptake and metabolism by tumor cells . This suggests that FCH may affect the same biochemical pathways as choline, including those involved in cell membrane synthesis and signal transduction .
Pharmacokinetics
FCH exhibits rapid pharmacokinetics in both mice and humans . The biodistribution of FCH is nearly static after 10 minutes, indicating rapid clearance from the circulation . The dose-critical organ is the kidney, which receives the highest radiation dose . The effective dose equivalent (whole body) from administration of FCH is approximately 0.01 Sv for both females and males .
Result of Action
The primary result of FCH action is the visualization of prostate cancer cells during PET scans . This allows for the detection of prostate cancer with a high degree of accuracy . The pooled sensitivities of FCH were found to be 0.93, indicating a high ability to correctly identify positive cases .
Action Environment
The action of FCH can be influenced by various environmental factors. For example, the detection rates of FCH were found to vary depending on the level of prostate-specific antigen (PSA), a marker of prostate cancer . The detection rates were 35% for a PSA level less than 0.5 ng/ml, and up to 94% for a PSA level more than 2.0 ng/ml . This suggests that the efficacy of FCH may be influenced by the biochemical environment within the body.
生化分析
Biochemical Properties
Fluorocholine plays a crucial role in biochemical reactions, particularly in the synthesis of phospholipids in cell membranes. It is phosphorylated by choline kinase to form fluorocholine phosphate, which is then incorporated into phosphatidylcholine, a major component of cell membranes . Fluorocholine interacts with various enzymes, proteins, and biomolecules, including choline kinase, phosphatidylcholine synthase, and phospholipase D. These interactions are essential for maintaining cell membrane integrity and function .
Cellular Effects
Fluorocholine significantly impacts various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, fluorocholine uptake is elevated due to increased choline kinase activity, leading to enhanced phosphatidylcholine synthesis and cell membrane proliferation . This increased uptake is associated with aggressive tumor phenotypes and can be used to monitor tumor growth and response to therapy .
Molecular Mechanism
At the molecular level, fluorocholine exerts its effects through several mechanisms. It is transported into cells via organic cation transporters and is subsequently phosphorylated by choline kinase . The phosphorylated form, fluorocholine phosphate, is incorporated into phosphatidylcholine, contributing to cell membrane synthesis and repair . Fluorocholine also influences gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluorocholine change over time. It is rapidly cleared from the circulation, with its biodistribution becoming nearly static after 10 minutes . Fluorocholine is stable over several hours, making it suitable for imaging studies. Long-term effects on cellular function include sustained alterations in cell membrane synthesis and potential changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of fluorocholine vary with different dosages in animal models. At low doses, fluorocholine is effectively taken up by tumor cells, allowing for clear imaging of tumors . At high doses, there may be toxic or adverse effects, including potential damage to the liver and kidneys due to high tracer uptake in these organs . Threshold effects observed in studies indicate that optimal dosing is crucial for accurate imaging and minimizing toxicity .
Metabolic Pathways
Fluorocholine is involved in several metabolic pathways, primarily related to phospholipid synthesis. It is phosphorylated by choline kinase to form fluorocholine phosphate, which is then incorporated into phosphatidylcholine . This pathway is crucial for maintaining cell membrane integrity and function. Fluorocholine also interacts with enzymes such as phosphatidylcholine synthase and phospholipase D, which play roles in phospholipid metabolism .
Transport and Distribution
Fluorocholine is transported and distributed within cells and tissues via organic cation transporters, including OCT2 . It is rapidly taken up by cells and incorporated into cell membranes. The distribution of fluorocholine is influenced by its interaction with transporters and binding proteins, which affect its localization and accumulation in tissues . High uptake in liver, kidney, and spleen tissues may present limitations due to relatively high radiation doses .
Subcellular Localization
The subcellular localization of fluorocholine is primarily within the cell membrane, where it is incorporated into phosphatidylcholine . This localization is essential for its role in maintaining cell membrane integrity and function. Fluorocholine may also be found in other cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where phospholipid synthesis occurs . Targeting signals and post-translational modifications may direct fluorocholine to specific compartments or organelles, influencing its activity and function .
属性
IUPAC Name |
fluoromethyl-(2-hydroxyethyl)-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13FNO.ClH/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEHIIJVWXGJAB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CF.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459424-38-5 | |
| Record name | Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459424-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459424385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorocholine chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





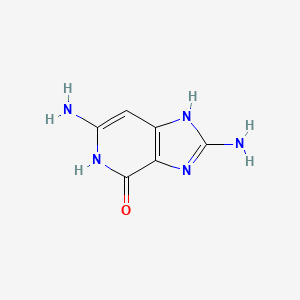
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-2-propan-2-ylindol-3-yl)sulfonylphenoxy]propan-1-amine](/img/structure/B1215682.png)
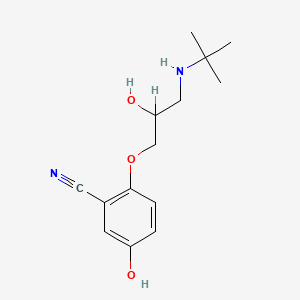
![10-[3-Butyl-2-(4-carboxy-3-methylbuta-1,3-dienyl)-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B1215686.png)
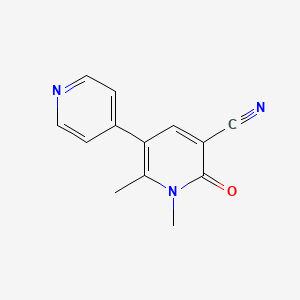

![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1215691.png)
